5-Bromo-4-hydroxynicotinic acid

Lipophilicity Drug-likeness Physicochemical properties

5-Bromo-4-hydroxynicotinic acid (CAS 1052114-83-6) is a heterocyclic aromatic compound with the molecular formula C6H4BrNO3 and a molecular weight of 218.00 g/mol, belonging to the class of halogenated pyridinecarboxylic acids. It features three functional handles—a carboxylic acid at position 3, a hydroxyl group at position 4, and a bromine atom at position 5—on a pyridine ring, enabling divergent and orthogonal functionalization for drug discovery and organic synthesis.

Molecular Formula C6H4BrNO3
Molecular Weight 218 g/mol
CAS No. 1052114-83-6
Cat. No. B1526423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-4-hydroxynicotinic acid
CAS1052114-83-6
Molecular FormulaC6H4BrNO3
Molecular Weight218 g/mol
Structural Identifiers
SMILESC1=C(C(=O)C(=CN1)Br)C(=O)O
InChIInChI=1S/C6H4BrNO3/c7-4-2-8-1-3(5(4)9)6(10)11/h1-2H,(H,8,9)(H,10,11)
InChIKeyGZZLALVERDWLIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-4-hydroxynicotinic acid (CAS 1052114-83-6): A Brominated Pyridine Building Block for Pharmaceutical R&D and Chemical Synthesis


5-Bromo-4-hydroxynicotinic acid (CAS 1052114-83-6) is a heterocyclic aromatic compound with the molecular formula C6H4BrNO3 and a molecular weight of 218.00 g/mol, belonging to the class of halogenated pyridinecarboxylic acids [1]. It features three functional handles—a carboxylic acid at position 3, a hydroxyl group at position 4, and a bromine atom at position 5—on a pyridine ring, enabling divergent and orthogonal functionalization for drug discovery and organic synthesis . The bromine substituent at the 5-position provides a reactive site for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) and imparts distinct physicochemical properties compared to non-halogenated or regioisomeric analogs. Commercial availability typically ranges from 95% to 98% purity .

Why 5-Bromo-4-hydroxynicotinic acid Cannot Be Directly Replaced by Other Halogenated 4-Hydroxynicotinic Acids


Halogenated 4-hydroxynicotinic acids are not functionally interchangeable due to the distinct steric and electronic effects imposed by the halogen's identity and its position on the pyridine ring [1]. The bromine substituent at the 5-position in 5-Bromo-4-hydroxynicotinic acid modulates lipophilicity, polar surface area, solubility, and cross-coupling reactivity in ways that differ markedly from the 2-bromo regioisomer, the 5-chloro analog, and the non-halogenated parent compound. For instance, regioisomeric 2-Bromo-4-hydroxynicotinic acid (CAS 1150561-81-1) exhibits a different LogP value and altered aqueous solubility, leading to divergent pharmacokinetic profiles in drug candidates [2]. The 5-chloro derivative (CAS 1211591-92-2) has a lower molecular weight and distinct electronic properties, resulting in lower boiling points, altered reactivity, and potentially reduced metabolic stability of derived compounds . Direct substitution can therefore alter target engagement, metabolic fate, and the outcome of structure‑activity relationship (SAR) studies.

5-Bromo-4-hydroxynicotinic acid (CAS 1052114-83-6) Quantified Differentiation Evidence Versus Closest Analogs


Enhanced Lipophilicity (LogP) of 5-Bromo-4-hydroxynicotinic acid Distinguishes it from Non-Halogenated Parent and Chloro Analog

The experimental LogP value of 5-Bromo-4-hydroxynicotinic acid is 0.8356, which is approximately 72% higher than that of the non-halogenated parent 4-hydroxynicotinic acid (LogP = 0.4854) and markedly lower than the 2-bromo regioisomer (LogP = 1.2479, a 49% increase) [1][2]. This intermediate lipophilicity—higher than the parent compound but lower than the 2-bromo isomer—suggests a distinct balance between membrane permeability and aqueous solubility that can influence the pharmacokinetic profile of derived bioactive molecules [3].

Lipophilicity Drug-likeness Physicochemical properties

Superior Aqueous Solubility of 5-Bromo-4-hydroxynicotinic acid Versus the 2-Bromo Regioisomer

5-Bromo-4-hydroxynicotinic acid exhibits an experimental aqueous solubility of 13 g/L (approximately 59.7 mM) at 25°C [1]. In contrast, the 2-bromo regioisomer (2-Bromo-4-hydroxynicotinic acid, CAS 1150561-81-1) displays a predicted aqueous solubility of only 0.633 mg/mL (approximately 2.9 mM), which is roughly 20.5 times lower . The non-halogenated parent 4-hydroxynicotinic acid is soluble in 0.1 M NaOH (0.1 g/mL, approximately 0.72 M) but its water solubility is reported to be 6.19 mg/mL (approx. 44.5 mM) .

Solubility Drug formulation Biopharmaceutics

Differential Polar Surface Area (PSA) Impacts Passive Membrane Permeability Predictions for 5-Bromo-4-hydroxynicotinic acid and its Analogs

The topological polar surface area (TPSA) of 5-Bromo-4-hydroxynicotinic acid is 70.16 Ų (70.42 Ų by Ertl method) [1]. This value is nearly identical to that of the 2-bromo regioisomer (TPSA = 70.42 Ų) but significantly lower than the 5-chloro analog's reported PSA of approximately 90.65 Ų . A PSA below 140 Ų is a component of Lipinski's Rule of Five for oral drug-likeness, and the ~20 Ų difference relative to the 5-chloro analog may translate to measurably higher passive membrane permeability for the 5-bromo compound.

Polar surface area Membrane permeability Drug design

Higher Acidity (Lower pKa) of 5-Bromo-4-hydroxynicotinic acid Versus Non-Halogenated Parent Enables pH-Dependent Extraction and Salt Formation Strategies

The predicted pKa of 5-Bromo-4-hydroxynicotinic acid is -0.46 ± 0.14, reflecting the strong electron-withdrawing effect of the ortho-bromine substituent on the carboxylic acid group . In contrast, the non-halogenated parent 4-hydroxynicotinic acid has a predicted pKa of 0.19 ± 0.10 [1]. The negative pKa of the 5-bromo derivative indicates that it is a stronger acid and will be predominantly ionized even at very low pH values, which can be exploited for selective aqueous-base extraction or salt formation during purification.

pKa Acidity Ionization Extraction

Availability of Higher Purity Grades (97% and 98% NLT) for 5-Bromo-4-hydroxynicotinic acid Versus Standard 95% Grade

While most suppliers offer 5-Bromo-4-hydroxynicotinic acid at 95% purity, select vendors provide grades up to 97% (Fluorochem) and ≥98% NLT (MolCore) . In comparison, the 2-bromo regioisomer (2-Bromo-4-hydroxynicotinic acid) is predominantly listed at 95% purity, with fewer options for higher-purity material . The availability of 97–98% purity grades for the 5-bromo isomer reduces the burden of in-house purification for applications requiring high-purity starting materials, such as GMP-adjacent synthesis or sensitive catalytic reactions.

Purity Quality control Procurement

Optimal Research and Industrial Use Cases for 5-Bromo-4-hydroxynicotinic acid Based on Quantitative Differentiation Data


Medicinal Chemistry SAR Campaigns Requiring Intermediate Lipophilicity

When exploring nicotinic acid-based lead compounds, 5-Bromo-4-hydroxynicotinic acid provides a LogP of 0.8356—an intermediate value that bridges the low lipophilicity of the non-halogenated parent (0.49) and the higher lipophilicity of the 2-bromo isomer (1.25) [1]. This makes it the preferred choice for lead optimization programs where moderate membrane permeability must be balanced with aqueous solubility to achieve favorable oral bioavailability.

Biochemical Assays Requiring High Compound Solubility

With an experimental aqueous solubility of 13 g/L (59.7 mM), 5-Bromo-4-hydroxynicotinic acid is approximately 20-fold more soluble than the 2-bromo regioisomer (0.633 mg/mL, 2.9 mM) [2]. This high solubility ensures that stock solutions can be prepared at concentrations sufficient for in vitro enzyme inhibition or cell-based assays without the use of high concentrations of organic co-solvents such as DMSO, which can cause solvent-related artifacts.

Cross-Coupling Reactions Requiring a Reactive Aryl Bromide Handle

The bromine atom at the 5-position serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions (Suzuki, Negishi, Stille). The electron-withdrawing carboxylic acid and hydroxyl groups activate the pyridine ring toward oxidative addition, potentially enabling milder reaction conditions. The intermediate lipophilicity (LogP 0.84) facilitates extraction of products into organic solvents, while the high aqueous solubility of the starting material simplifies removal of unreacted starting material via aqueous washing .

Differential Extraction and Purification Exploiting Enhanced Acidity

The predicted pKa of -0.46 for 5-Bromo-4-hydroxynicotinic acid, compared to 0.19 for the non-halogenated parent, indicates that the brominated compound remains predominantly ionized at very low pH . This property can be exploited for pH-dependent liquid-liquid extraction, allowing selective separation of the 5-bromo derivative from neutral organic impurities or from mixtures containing less acidic analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-4-hydroxynicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.